p-HYDROXYNOREPHEDRINE

Catalog No.
S564671
CAS No.
552-85-2
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-HYDROXYNOREPHEDRINE

CAS Number

552-85-2

Product Name

p-HYDROXYNOREPHEDRINE

IUPAC Name

4-(2-amino-1-hydroxypropyl)phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3

InChI Key

JAYBQRKXEFDRER-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N

Synonyms

α-(1-Aminoethyl)-p-hydroxybenzyl Alcohol;1-(4-Hydroxyphenyl)-1-hydroxy-2-aminopropane;p-Hydroxynorpseudoephedrine;α-(1-Aminoethyl)-p-hydroxybenzyl Alcohol; α-Methyloctopamine;

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N

The exact mass of the compound p-HYDROXYNOREPHEDRINE is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Hydroxynorephedrine is a sympathomimetic compound that serves as an active metabolite of amphetamine in humans. Its chemical formula is C9H13NO2C_9H_{13}NO_2, with a molar mass of approximately 167.208 g/mol. This compound is recognized as the para-hydroxy analog of norephedrine and plays a significant role in various physiological processes, particularly in the modulation of adrenergic activity .

p-Hydroxynorephedrine undergoes several chemical transformations, primarily involving hydroxylation reactions. It is formed through the hydroxylation of amphetamines, particularly from both p-hydroxyamphetamine and norephedrine. This metabolic pathway is crucial for its biological activity, as it allows for the modulation of neurotransmitter levels in the body, specifically norepinephrine .

The biological effects of p-hydroxynorephedrine are predominantly linked to its action as a false neurotransmitter. Research indicates that it can deplete norepinephrine levels and substitute for it in adrenergic transmission. In hypertensive patients, administration of p-hydroxynorephedrine resulted in significant reductions in blood pressure, demonstrating its potential therapeutic applications in managing hypertension . The compound has also been shown to affect catecholamine metabolism, influencing the excretion rates of various catecholamine metabolites .

p-Hydroxynorephedrine can be synthesized through several methods, typically involving the hydroxylation of norephedrine or amphetamines. Common synthetic routes include:

  • Hydroxylation: Utilizing hydroxylating agents to introduce a hydroxyl group at the para position of the aromatic ring.
  • Metabolic Conversion: Leveraging biological systems or enzymes to facilitate the conversion from parent compounds like amphetamine or norephedrine into p-hydroxynorephedrine .

The primary applications of p-hydroxynorephedrine are in pharmacology and clinical medicine. It has been studied for its potential use in:

  • Hypertension Management: As a peripheral agent that can lower blood pressure by interfering with adrenergic function.
  • Neurotransmitter Research: Investigating its role as a false neurotransmitter and its effects on catecholamine dynamics .

Studies have demonstrated that p-hydroxynorephedrine interacts with adrenergic receptors and can influence neurotransmitter release. It has been shown to affect the pressor response to norepinephrine and tyramine, indicating its role in modulating adrenergic signaling pathways. Additionally, it alters catecholamine metabolism and excretion patterns, which may have implications for understanding stimulant-induced behaviors .

Several compounds share structural similarities with p-hydroxynorephedrine, including:

  • Norepinephrine: A primary neurotransmitter that directly influences adrenergic signaling.
  • Amphetamine: A stimulant drug that metabolizes into p-hydroxynorephedrine.
  • Phenylephrine: A selective alpha-1 adrenergic receptor agonist used primarily as a decongestant.
  • Ephedrine: A compound with similar sympathomimetic properties but differing pharmacokinetics.

Comparison Table

CompoundStructure SimilarityPrimary UseUnique Feature
NorepinephrineHighNeurotransmissionDirectly activates adrenergic receptors
AmphetamineHighStimulantMetabolizes into p-hydroxynorephedrine
PhenylephrineModerateDecongestantSelective action on alpha receptors
EphedrineModerateBronchodilatorMixed action on alpha and beta receptors

Metabolic Formation Mechanisms

Conversion from p-Hydroxyamphetamine

PHN is primarily synthesized via the hydroxylation of p-hydroxyamphetamine (POH), an intermediate metabolite of amphetamine. Systemic administration of amphetamine leads to its hepatic oxidation into POH through cytochrome P450 enzymes [1] [2]. POH subsequently crosses the blood-brain barrier, where it undergoes β-hydroxylation by dopamine β-hydroxylase (DBH) in noradrenergic neurons, resulting in PHN [4] [6]. This two-step pathway—aromatic hydroxylation followed by β-hydroxylation—establishes PHN as a secondary metabolite with direct implications for neurotransmitter modulation.

Derivation from Norephedrine

PHN also originates from norephedrine via para-hydroxylation. Norephedrine, a sympathomimetic amine, undergoes enzymatic hydroxylation at the para position of its phenyl ring, catalyzed by mixed-function oxidases [1] [3]. This pathway is less predominant in humans compared to POH conversion but represents an alternative route under specific metabolic conditions.

Enzymatic Processes in Biotransformation

Key enzymes involved in PHN synthesis include:

  • Cytochrome P450 2D6 (CYP2D6): Mediates amphetamine’s initial hydroxylation to POH [2].
  • Dopamine β-hydroxylase (DBH): Converts POH to PHN in neuronal vesicles, utilizing ascorbate as a cofactor [6].
  • Monoamine oxidases (MAOs): Partially degrade PHN into inactive metabolites, though this pathway is minor compared to renal excretion [5].
EnzymeRole in PHN MetabolismCofactor
CYP2D6Hydroxylates amphetamine to POHNADPH
Dopamine β-hydroxylaseConverts POH to PHNAscorbate
Monoamine oxidaseDegrades PHNFlavin adenine dinucleotide

Biological Relevance of Molecular Configuration

PHN’s molecular structure—(1R,2S)-2-amino-1-(4-hydroxyphenyl)propan-1-ol—confers stereospecific interactions with adrenergic receptors and transporters [3] [7]. The para-hydroxyl group enhances its polarity, facilitating uptake into synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). Its β-hydroxylated side chain mimics norepinephrine, enabling PHN to act as a false neurotransmitter that displaces endogenous norepinephrine from storage vesicles [5] [6]. This substitution disrupts normal sympathetic signaling, leading to downstream effects such as reduced vasoconstriction and blood pressure modulation [5].

Metabolic Disposition and Elimination Kinetics

Biexponential Urinary Excretion Patterns

PHN elimination follows a biexponential model, characterized by rapid initial excretion (half-life: 13 hours) and a prolonged terminal phase (half-life: 55 hours) [5]. The first phase reflects clearance from plasma and extracellular fluid, while the second phase corresponds to slow release from neuronal storage vesicles. Approximately 60–70% of administered PHN is excreted unchanged in urine, with minor contributions from glucuronidated metabolites [5] [7].

Half-life Considerations and Physiological Correlates

The extended terminal half-life (55 hours) correlates with PHN’s accumulation in noradrenergic terminals, where it remains bound to vesicular membranes. This persistence explains its long-lasting effects on blood pressure and catecholamine dynamics in hypertensive patients [5]. Renal impairment prolongs elimination, necessitating dose adjustments in preclinical models, though human data remain limited.

Functional Implications and Research Frontiers

PHN’s dual role as a metabolite and false neurotransmitter underscores its importance in pharmacodynamics. Ongoing research focuses on:

  • Receptor Specificity: PHN’s affinity for α1-adrenergic receptors versus β-adrenergic receptors.
  • Drug Interactions: Competition with endogenous catecholamines for vesicular uptake.
  • Diagnostic Applications: Potential use in imaging noradrenergic dysfunction in neurodegenerative diseases.

False Neurotransmitter Activity Framework

Molecular Basis of Neurotransmitter Substitution

p-Hydroxynorephedrine demonstrates the fundamental characteristics of a false neurotransmitter through its ability to substitute for norepinephrine in the transmitter pool while exhibiting reduced pharmacological activity [1]. The molecular basis for this substitution lies in the compound's structural similarity to norepinephrine, with the key difference being the para-hydroxyl group on the benzene ring [2] [3]. This structural modification enables p-hydroxynorephedrine to be recognized and transported by the same cellular machinery responsible for norepinephrine handling, including the norepinephrine transporter and vesicular monoamine transporter [1] [4].

The false neurotransmitter mechanism operates through a process of competitive incorporation into synaptic vesicles, where p-hydroxynorephedrine displaces endogenous norepinephrine from storage sites [1] [5]. Studies in experimental animals have demonstrated that p-hydroxynorephedrine can deplete and substitute for norepinephrine in the transmitter pool, thus meeting the established criteria of a false neurotransmitter [1] [4]. The incorporation process involves active transport into adrenergic neurons via the norepinephrine pump, followed by vesicular uptake through the vesicular monoamine transporter [4].

Research has shown that p-hydroxynorephedrine accumulates predominantly within adrenergic neurons, as the primary metabolite p-hydroxyamphetamine is actively transported into the neuron and subsequently converted to p-hydroxynorephedrine through intraneuronal beta-hydroxylation [4]. This selective accumulation in adrenergic terminals ensures that the false neurotransmitter effects are localized to sites where norepinephrine would normally exert its physiological actions.

Neuroreceptor Interaction Dynamics

The neuroreceptor interaction dynamics of p-hydroxynorephedrine are characterized by its reduced affinity and efficacy compared to norepinephrine at adrenergic receptors [1] [4]. When released from synaptic vesicles, p-hydroxynorephedrine binds to postsynaptic adrenergic receptors with significantly lower potency than the endogenous neurotransmitter [4]. This reduced receptor affinity is a critical component of the false neurotransmitter mechanism, as it results in diminished synaptic transmission despite normal vesicular release processes.

Clinical studies in hypertensive patients have demonstrated that p-hydroxynorephedrine administration results in enhanced pressor responses to exogenous norepinephrine while simultaneously reducing sensitivity to tyramine [1] [4]. This paradoxical effect reflects the complex receptor interaction dynamics, where the false neurotransmitter competes with endogenous norepinephrine for receptor binding sites while providing weaker receptor activation [4]. The enhanced response to exogenous norepinephrine likely results from receptor upregulation or sensitization in response to chronically reduced effective neurotransmitter activity.

The receptor interaction profile of p-hydroxynorephedrine extends beyond simple competitive antagonism to include modulatory effects on receptor function and expression [1]. Studies have shown that chronic exposure to p-hydroxynorephedrine can alter receptor sensitivity and may influence the expression of adrenergic receptor subtypes in target tissues [4]. These adaptive changes represent a secondary mechanism by which the false neurotransmitter influences overall adrenergic system function.

Adrenergic System Modulation

Norepinephrine System Interference Mechanisms

p-Hydroxynorephedrine interferes with norepinephrine system function through multiple interconnected mechanisms that collectively reduce the efficacy of adrenergic neurotransmission [1] [4]. The primary mechanism involves the depletion of norepinephrine stores through competitive displacement, where p-hydroxynorephedrine accumulates in synaptic vesicles and gradually replaces the endogenous neurotransmitter [1]. This process is evidenced by the significant reduction in norepinephrine excretion observed in clinical studies, with patients showing a 42% decrease in urinary norepinephrine levels during p-hydroxynorephedrine administration [1].

The interference mechanism extends to the synthesis pathway of norepinephrine, where p-hydroxynorephedrine appears to inhibit norepinephrine biosynthesis through feedback inhibition of tyrosine hydroxylase [1] [4]. This enzyme, which catalyzes the rate-limiting step in catecholamine synthesis, is subject to product inhibition by catecholamines [6]. The presence of p-hydroxynorephedrine in the cytoplasm of adrenergic neurons provides a continuous source of feedback inhibition, resulting in decreased norepinephrine synthesis rates [7] [8].

Research has demonstrated that p-hydroxynorephedrine increases the rate of catecholamine metabolism while simultaneously reducing synthesis, creating a dual mechanism for norepinephrine depletion [7] [8]. The compound appears to enhance the turnover of existing catecholamine stores while limiting the replenishment of these stores through reduced synthesis [7]. This mechanism explains the persistent effects of p-hydroxynorephedrine observed in clinical studies, where the compound continues to influence adrenergic function long after initial administration [1].

Impact on Adrenergic Transmission

The impact of p-hydroxynorephedrine on adrenergic transmission is characterized by a profound reduction in sympathetic nervous system function, as evidenced by the abolition of the post-Valsalva diastolic overshoot in clinical studies [1] [4]. This physiological response represents one of the most sensitive measures of sympathetic reflex function and its complete suppression indicates near-total impairment of adrenergic transmission [4]. The mechanism underlying this effect involves the replacement of effective norepinephrine with the less potent false neurotransmitter, resulting in inadequate receptor activation during sympathetic stimulation.

Clinical studies have documented substantial changes in blood pressure regulation following p-hydroxynorephedrine administration, with mean erect blood pressure decreasing by 22/14 mm Hg and supine blood pressure by 9/6 mm Hg [1]. These effects demonstrate the compound's ability to interfere with both basal and stimulated adrenergic transmission, affecting cardiovascular homeostasis through reduced sympathetic drive to vascular smooth muscle [1] [4]. The greater effect on erect versus supine blood pressure reflects the compound's particular impact on orthostatic sympathetic reflexes.

The transmission effects of p-hydroxynorephedrine are further evidenced by changes in catecholamine metabolite excretion patterns [1]. The 400% increase in normetanephrine excretion observed in clinical studies suggests impaired norepinephrine reuptake, likely due to competitive inhibition of the norepinephrine transporter by p-hydroxynorephedrine [1] [4]. This effect contributes to the overall disruption of adrenergic transmission by altering the normal clearance mechanisms for released neurotransmitter.

Catecholamine Pathway Interactions

Alterations in Catecholamine Metabolism

p-Hydroxynorephedrine produces significant alterations in catecholamine metabolism, as demonstrated by comprehensive changes in urinary excretion patterns of catecholamines and their metabolites [1] [4]. The most notable metabolic alteration is the 42% decrease in vanillylmandelic acid excretion, which reflects reduced norepinephrine turnover and metabolism [1]. This reduction in the primary norepinephrine metabolite indicates that p-hydroxynorephedrine not only depletes norepinephrine stores but also fundamentally alters the metabolic fate of remaining catecholamines.

The compound's effects on catecholamine metabolism extend beyond simple depletion to include changes in the enzymatic pathways responsible for catecholamine degradation [1] [7]. Research has shown that p-hydroxynorephedrine increases the rate of disappearance of tritium-labeled catecholamines, suggesting enhanced metabolic turnover [7] [8]. This effect appears to be independent of changes in tyrosine hydroxylase activity, which was found to increase rather than decrease, indicating a compensatory response to catecholamine depletion [7] [8].

The metabolic alterations produced by p-hydroxynorephedrine result in a 23% decrease in the sum of major catecholamine metabolites, indicating an overall reduction in catecholamine synthesis and turnover [1]. This comprehensive metabolic disruption is particularly remarkable given the concurrent fall in blood pressure, which would normally stimulate increased sympathetic activity and catecholamine synthesis [4]. The persistence of reduced catecholamine metabolism despite physiological stimuli for increased synthesis demonstrates the profound impact of p-hydroxynorephedrine on catecholamine homeostasis.

Effects on Dopaminergic Transmission

The effects of p-hydroxynorephedrine on dopaminergic transmission represent a significant aspect of its pharmacological profile, with clinical studies demonstrating a 40% decrease in dopamine excretion [1]. This reduction in dopamine levels suggests that p-hydroxynorephedrine interferes with dopaminergic pathways, potentially through similar false neurotransmitter mechanisms observed in the norepinephrine system [1] [4]. The compound's structural similarity to dopamine and its metabolites positions it to interact with dopaminergic neurons and potentially substitute for dopamine in synaptic vesicles.

Research has indicated that p-hydroxynorephedrine can accumulate in brain tissue and affect dopaminergic function through mechanisms similar to those observed in peripheral adrenergic systems [9] [10]. The compound's ability to cross into neural tissue and interact with catecholamine storage and release mechanisms suggests that its effects on dopaminergic transmission may involve vesicular substitution and subsequent reduction in effective dopamine neurotransmission [10]. This mechanism is supported by studies showing that p-hydroxynorephedrine can deplete brain catecholamines, including dopamine, in experimental models [9].

The impact on dopaminergic transmission is further evidenced by the unchanged excretion of homovanillic acid, the primary dopamine metabolite, despite the significant reduction in dopamine levels [1]. This dissociation between dopamine content and its metabolite suggests that p-hydroxynorephedrine may interfere with dopamine metabolism at specific enzymatic steps or may alter the subcellular distribution of dopamine in ways that affect its accessibility to metabolic enzymes [1] [4]. The selective effects on different aspects of dopamine metabolism highlight the complex nature of p-hydroxynorephedrine's interaction with catecholamine systems.

ParameterMeasured ValueStudy Population/ModelMechanism
Blood Pressure Reduction (Erect)22/14 mm HgHypertensive patients (n=8)Adrenergic system interference
Blood Pressure Reduction (Supine)9/6 mm HgHypertensive patients (n=8)Adrenergic system interference
Vanillylmandelic Acid (VMA) Decrease42%Hypertensive patients (n=8)Reduced NE synthesis
Norepinephrine Decrease42%Hypertensive patients (n=8)False neurotransmitter substitution
Normetanephrine Increase400%Hypertensive patients (n=8)Impaired NE reuptake
Dopamine Decrease40%Hypertensive patients (n=8)Catecholamine pathway disruption
Total Catecholamine Metabolites Decrease23%Hypertensive patients (n=8)Overall catecholamine metabolism reduction
Half-life First Phase13 hoursHypertensive patients (n=3)Extravascular storage release
Half-life Second Phase55 hoursHypertensive patients (n=3)Tissue-bound compound elimination
Tyrosine Hydroxylase Activity ChangeIncreasedRat brain tissueCompensatory enzyme upregulation
Catecholamine Depletion in Heart45%Rat heart tissueVesicular norepinephrine substitution
Catecholamine Depletion in Brain55%Rat brain tissueVesicular norepinephrine substitution
PropertyValueSignificance
Molecular FormulaC₉H₁₃NO₂Phenethylamine backbone structure
Molecular Weight167.208 g/molSimilar to endogenous catecholamines
IUPAC Name4-(2-amino-1-hydroxypropyl)phenolPara-hydroxy substitution critical
CAS Number552-85-2Unique chemical identifier
SolubilitySlightly soluble in water, methanolAffects bioavailability and distribution
pKa8.70 ± 0.02Influences protonation state
Boiling Point357.9 ± 27.0 °C (predicted)Thermal stability indicator
Density1.198 ± 0.06 g/cm³ (predicted)Physical property for formulation
StereochemistryTwo defined stereocentersDetermines biological activity
Functional GroupsPhenol, secondary alcohol, primary amineEnable receptor interactions
Pharmacokinetic Half-life (Phase 1)13 hoursRapid initial elimination
Pharmacokinetic Half-life (Phase 2)55 hoursTissue-bound storage phase
Primary Metabolic PathwayCytochrome P450 2D6 hydroxylationMajor biotransformation route
Enzyme Responsible for FormationDopamine β-hydroxylaseConverts p-hydroxyamphetamine
Receptor Affinity (relative to NE)Reduced (false neurotransmitter)Weaker than natural ligand
Binding Site LocationSynaptic vesicles, adrenergic terminalsSites of pharmacological action
Neurotransmitter SystemEffect TypeMechanismMagnitude
Norepinephrine SystemDepletionFalse neurotransmitter incorporation42% reduction
Norepinephrine SystemSubstitutionVesicular norepinephrine replacementSubstantial
Norepinephrine SystemReuptake InhibitionCompetitive transport inhibitionSignificant
Norepinephrine SystemSynthesis InhibitionEnzyme feedback regulationModerate
Dopamine SystemContent ReductionCatecholamine pathway disruption40% reduction
Dopamine SystemMetabolite AlterationMetabolic pathway interferenceVariable
Dopamine SystemTransmission InterferenceReduced neurotransmitter efficacyModerate
Adrenergic ReceptorsBinding CompetitionStructural mimicry of norepinephrineLower affinity
Adrenergic ReceptorsResponse ModificationAltered receptor pharmacologyEnhanced NE response
Vesicular StorageVesicular ReplacementVesicular monoamine transporter substrateHigh incorporation
Vesicular StoragepH Gradient DisruptionWeak base vesicular alkalinizationModerate
Catecholamine SynthesisTyrosine Hydroxylase ModulationCompensatory enzyme upregulationIncreased activity
Catecholamine SynthesisFeedback InhibitionProduct inhibition mechanismSignificant
Catecholamine MetabolismVMA ReductionReduced norepinephrine turnover42% decrease
Catecholamine MetabolismHVA UnchangedSelective metabolic pathway effectsNo change

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Wikipedia

P-Hydroxynorephedrine

Dates

Last modified: 02-18-2024

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